Introduction: Situating 1-(2-methylbenzoyl)piperazine in Modern Chemistry
Introduction: Situating 1-(2-methylbenzoyl)piperazine in Modern Chemistry
An In-depth Technical Guide to the Core Properties of 1-(2-methylbenzoyl)piperazine
1-(2-methylbenzoyl)piperazine is a derivative of piperazine, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. While unassuming in its own right, this compound represents a critical nexus in synthetic and medicinal chemistry. The piperazine ring is a well-established "privileged scaffold," a molecular framework that is recurrent in a multitude of biologically active compounds, lending favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] The addition of the 2-methylbenzoyl group modifies the electronic and steric properties of the piperazine core, making 1-(2-methylbenzoyl)piperazine a versatile chemical intermediate. It serves as a foundational building block for more complex molecules, particularly in the development of pharmaceuticals targeting the central nervous system (CNS) and in the investigation of novel anti-tumor agents.[3] This guide provides a detailed examination of its fundamental properties, synthesis, characterization, and the scientific rationale behind these methodologies.
Part 1: Physicochemical Characteristics
The foundational properties of a compound dictate its handling, reactivity, and formulation potential. The data for 1-(2-methylbenzoyl)piperazine are summarized below.
| Property | Value | Source |
| CAS Number | 775579-10-7 | [3][4] |
| Molecular Formula | C₁₂H₁₆N₂O | [3][4] |
| Molecular Weight | 204.27 g/mol | [3] |
| Boiling Point | 367.2 °C at 760 mmHg | [3] |
| Density | 1.093 g/cm³ | [3] |
| Flash Point | 175.9 °C | [3] |
| Refractive Index | 1.553 | [3] |
| Vapor Pressure | 1.39E-05 mmHg at 25°C | [3] |
Part 2: Synthesis and Purification
The most direct and common route for the synthesis of 1-(2-methylbenzoyl)piperazine is the nucleophilic acyl substitution reaction between piperazine and 2-methylbenzoyl chloride. This approach is efficient and scalable.
Experimental Protocol: Synthesis via Acylation
Causality: This protocol is designed to selectively mono-acylate the piperazine ring. Piperazine has two secondary amine nitrogens. By using a controlled stoichiometry of the acylating agent and a suitable base, we can favor the formation of the monosubstituted product over the disubstituted byproduct.
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Reagent Preparation:
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Dissolve piperazine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of approximately 0.5 M.
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Add a non-nucleophilic organic base, such as triethylamine (Et₃N) (1.1 equivalents), to the solution.
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Cool the reaction mixture to 0 °C in an ice bath.
Rationale: The reaction is performed in an aprotic solvent to avoid unwanted reactions with the highly reactive acyl chloride. Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the protonation and deactivation of the piperazine nucleophile, thereby driving the reaction to completion. Cooling the mixture controls the initial exothermic reaction, minimizing the formation of side products.
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-
Acylation Reaction:
-
Slowly add 2-methylbenzoyl chloride (1.0 equivalent), dissolved in a small amount of the reaction solvent, to the cooled piperazine solution dropwise over 15-20 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
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Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Rationale: A slow, dropwise addition of the acyl chloride maintains a low concentration of the electrophile, further favoring mono-acylation. TLC is a crucial in-process control to determine the point of maximum product formation and consumption of the starting material.
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-
Workup and Extraction:
-
Once the reaction is complete, quench the mixture by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine (saturated NaCl solution).
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Rationale: The water quench removes triethylamine hydrochloride and any remaining water-soluble reagents. The sodium bicarbonate wash neutralizes any residual HCl or unreacted 2-methylbenzoyl chloride. The brine wash removes bulk water from the organic phase before the final drying step with sodium sulfate, a neutral and efficient drying agent.
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-
Purification:
-
Purify the resulting crude oil or solid via flash column chromatography on silica gel.
-
Use a gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions containing the pure product (identified by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield pure 1-(2-methylbenzoyl)piperazine.
Rationale: Flash chromatography is the gold standard for purifying moderately polar organic compounds. The gradient elution allows for the separation of non-polar impurities, the target compound, and highly polar byproducts (like 1,4-bis(2-methylbenzoyl)piperazine) based on their differential affinity for the polar silica stationary phase.
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Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 1-(2-methylbenzoyl)piperazine.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is employed for a self-validating analytical system.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is ideal for separating the volatile target compound from any residual starting materials or byproducts and providing structural information through its characteristic mass fragmentation pattern.
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Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified product in a volatile organic solvent like methanol or ethyl acetate.
-
Instrumentation:
-
Gas Chromatograph (GC): Use a capillary column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., Rtx-5ms).[6]
-
Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Injector: Use splitless or split injection at a temperature of 250 °C.
-
Mass Spectrometer (MS): Operate in Electron Ionization (EI) mode at 70 eV.
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-
Data Analysis:
-
Identify the peak corresponding to the product by its retention time.
-
Analyze the mass spectrum associated with this peak.
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Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z 204. Key fragments would include the 2-methylbenzoyl cation at m/z 119 and characteristic piperazine ring fragments. The fragmentation of related benzoylpiperazines often yields a unique benzoyl-group containing fragment that allows for discrimination from isomers.[6]
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Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides unambiguous structural elucidation by mapping the chemical environment of every proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
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Data Analysis & Expected Spectra:
-
Conformational Dynamics: A key feature of N-acylpiperazines is the restricted rotation around the amide C-N bond due to its partial double-bond character. This can lead to the presence of two rotamers (syn and anti) on the NMR timescale.[5] Furthermore, the piperazine ring undergoes chair-to-chair interconversion. At room temperature, these dynamic processes may cause significant broadening of the signals for the piperazine protons.[5] At lower temperatures, these signals may resolve into distinct, sharp multiplets for each unique proton in each conformation.[5]
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¹H NMR:
-
Aromatic Protons: Expect complex multiplets in the aromatic region (~7.1-7.4 ppm) corresponding to the four protons on the methylbenzoyl ring.
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Piperazine Protons: Expect broadened signals in the range of ~3.3-3.9 ppm. Due to the conformational dynamics, these eight protons are not chemically equivalent and will appear as multiple, often overlapping signals.[5]
-
Methyl Protons: A sharp singlet at ~2.4 ppm corresponding to the three protons of the aryl methyl group.
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-
¹³C NMR:
-
Carbonyl Carbon: A signal around 170 ppm.
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Aromatic Carbons: Multiple signals between ~125-140 ppm.
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Piperazine Carbons: Signals in the range of ~40-50 ppm. Due to rotamers, more than two signals may be observed for the four piperazine carbons.[5]
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Methyl Carbon: A signal around 20 ppm.
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Analytical Workflow Diagram
Caption: A typical workflow for the analytical characterization of a synthesized compound.
Part 4: Biological Significance and Pharmacological Context
1-(2-methylbenzoyl)piperazine is primarily of interest as a chemical intermediate, not as an end-product drug. Its significance lies in providing a scaffold that can be further elaborated to produce pharmacologically active molecules. The piperazine core is a key feature in many CNS-active drugs, often interacting with neurotransmitter systems.
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CNS Activity: Many piperazine derivatives exhibit stimulant properties by modulating dopaminergic, noradrenergic, and serotoninergic systems in the brain.[7][8] They can act as reuptake inhibitors or receptor agonists/antagonists. While the specific targets of compounds derived from 1-(2-methylbenzoyl)piperazine are proprietary, its use as an intermediate for potential CNS disorder treatments suggests this is a primary area of investigation.[3]
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Anti-Tumor Potential: Research into piperazine derivatives has also explored their utility in oncology.[3] The piperazine scaffold can be used to correctly orient functional groups to interact with targets like protein kinases, which are often dysregulated in cancer.
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General Piperazine Pharmacology: The parent piperazine structure is known for its anthelmintic (anti-parasitic worm) properties. It acts as a GABA receptor agonist on nematode muscle cells, causing an influx of chloride ions that leads to hyperpolarization and flaccid paralysis of the parasite, which is then expelled from the host.[9][10] While 1-(2-methylbenzoyl)piperazine itself is not used for this purpose, this underlying biological activity of the core structure highlights the diverse pharmacology of this chemical family.
Conceptual Role in Neuromodulation
Caption: General mechanism by which CNS-active piperazine derivatives may act.
Conclusion
1-(2-methylbenzoyl)piperazine is a compound of significant utility in the landscape of chemical synthesis and drug discovery. Its basic properties are well-defined, and its synthesis is achievable through robust and well-understood chemical principles. The true value of this molecule is realized in its role as a versatile intermediate, providing a reliable and adaptable scaffold for the construction of novel, complex molecules with potential therapeutic applications in neurology and oncology. The analytical protocols outlined herein provide a framework for ensuring the quality and identity of this compound, a critical step in any research and development pipeline.
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